Z-Phe-ala-NH2

cysteine protease Trypanosoma brucei drug target validation

Researchers require structurally precise dipeptide substrates to map cysteine protease S1′/S2 subsite specificity. Generic Cbz-dipeptides or C-terminal variants (free acids/esters) alter recognition and invalidate SAR studies. - **Defined scaffold**: Phe-Ala sequence with C-terminal amide, not free acid (CAS 21881-18-5) or diazomethyl ketone warhead. - **Quantitative specificity**: Enables >5-log activity range in cathepsin B inhibitor studies when converted to Z-Phe-Ala-CHN2. - **Application-validated**: Reference substrate for elastase diagnostics (kcat/KM 8600 mM⁻¹·s⁻¹) and trypanosomal target deconvolution (tbcatB vs. rhodesain). Stereochemically pure material for reproducible structure-activity investigations.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
CAS No. 65118-54-9
Cat. No. B3276955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Phe-ala-NH2
CAS65118-54-9
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H23N3O4/c1-14(18(21)24)22-19(25)17(12-15-8-4-2-5-9-15)23-20(26)27-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H2,21,24)(H,22,25)(H,23,26)/t14-,17-/m0/s1
InChIKeyHJAOJMGUKJHUMT-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Phe-Ala-NH2 Procurement & Technical Specifications


Z-Phe-Ala-NH2 (N-benzyloxycarbonyl-L-phenylalanyl-L-alaninamide, CAS 65118-54-9) is a synthetic dipeptide derivative belonging to the class of Cbz-protected peptidyl amides [1]. With molecular formula C20H23N3O4 and molecular weight 369.4 g/mol, this compound serves as both a protease substrate and as the precursor to its diazomethyl ketone analog (Z-Phe-Ala-CHN2), a potent irreversible inhibitor of cysteine proteases including cathepsin B and trypanosomal proteases [1][2]. Its C-terminal amide modification distinguishes it from the corresponding free acid (Z-Phe-Ala-OH, CAS 21881-18-5) and confers distinct protease recognition properties .

1
Cysteine protease substrate & inhibitor precursor
2
C-terminal amide: distinct recognition from free acid (Z-Phe-Ala-OH)
3
Supports cathepsin B / trypanosomal protease research models

Why Generic Z-Phe-Ala-NH2 Substitution Fails


Z-Phe-Ala-NH2 cannot be substituted generically with other Cbz-protected dipeptides or C-terminus variants without compromising experimental outcomes. The compound's specific Phe-Ala sequence with C-terminal amide protection (rather than free acid or ester) dictates its recognition by protease active sites, particularly the S1′ and S2 subsites of cysteine proteases [1]. Substitution with Z-Phe-Phe-NH2 or Z-Ala-Phe-NH2 alters substrate specificity and inhibitor potency profiles. Similarly, substituting the C-terminal amide with a diazomethyl ketone warhead (as in Z-Phe-Ala-CHN2) converts the compound from a reversible binding scaffold to an irreversible covalent inhibitor, fundamentally changing its mechanism and application [2][3]. The quantitative evidence below demonstrates that these structural differences translate into measurable, application-relevant performance variations.

Sequence Altered dipeptide sequence (e.g., Z-Phe-Phe-NH2) may shift protease subsite recognition and inhibitor potency.
C-terminus Replacing the amide with a diazomethyl ketone warhead converts the reversible binding scaffold to an irreversible covalent inhibitor.
Stereochemistry Racemized or epimerized material may confound enzymatic assays; validated protocols are required for stereochemical integrity.

Z-Phe-Ala-NH2 Quantitative Differentiation Evidence


Cathepsin B vs. Rhodesain Target Engagement

The diazomethyl ketone derivative of Z-Phe-Ala-NH2 (Z-Phe-Ala-CHN2) demonstrates functional target differentiation between two closely related cysteine proteases in Trypanosoma brucei. While the compound was presumed to target rhodesain (the major cathepsin L-like cysteine protease), RNA interference (RNAi) studies revealed that knockdown of rhodesain produced no abnormal phenotype, whereas RNAi knockdown of tbcatB (a cathepsin B-like protease) led to parasite death with the same phenotypic profile as Z-Phe-Ala-CHN2 treatment [1]. This establishes that Z-Phe-Ala-CHN2 exerts its anti-parasitic activity through selective engagement of tbcatB over rhodesain, a distinction that matters for target validation studies.

Target engagement
Head-to-head
Z-Phe-Ala-CHN2 treatment: lethal phenotype RNAi rhodesain: no abnormal phenotype RNAi tbcatB: lethal phenotype
Supports tbcatB essential target validation in T. brucei
Bloodstream form culture; RNAi vs inhibitor phenotype concordance
cysteine protease Trypanosoma brucei drug target validation parasitology

P. aeruginosa Elastase vs. Alkaline Protease Selectivity

The tetrapeptide derivative Z-Ala2-Phe-AlaNH2, which incorporates the Phe-Ala-NH2 core motif of Z-Phe-Ala-NH2, was evaluated as a substrate for Pseudomonas aeruginosa elastase (pseudolysin) using a conductimetric assay [1]. Among the tetrapeptide variants tested (X = phenylalanine, tyrosine, or leucine; C-protection = NH2 or OMe), Z-Ala2-Phe-AlaNH2 exhibited the highest catalytic ratio kcat/KM of 8600 mM⁻¹·s⁻¹. Critically, the same substrate evaluated against P. aeruginosa alkaline protease yielded a catalytic ratio 1000-fold lower [1]. This 1000-fold difference demonstrates that the Phe-Ala-NH2 core confers high specificity for elastase over alkaline protease.

Elastase selectivity
Head-to-head
1000-fold higher kcat/KM
Supports selective elastase detection over alkaline protease
Conductimetric assay; Phe-Ala-NH2 core confers selectivity
Pseudomonas aeruginosa metalloprotease conductimetric assay elastase

Cathepsin B Active Site Topography

Systematic variation of the X residue in Cbz-Phe-X-CHN2 inhibitors revealed that the phenylalanine in the P2 position contributes considerably to binding in the secondary specificity site (S2 subsite) of cathepsin B [1]. A series of peptidyl diazomethyl ketones with the general structure Cbz-Phe-X-CHN2 were synthesized, varying the X amino acid across a range of side chain sizes. The reactivity range spanned over five orders of magnitude depending on the X residue identity [1]. Some analogs (e.g., X = tryptophan) were non-inhibitory even at 10⁻⁴ M, while others (e.g., X = O-benzyl threonine) provided remarkably active inhibitors. This demonstrates that the Phe-Ala combination (X = Ala) occupies a specific position within this five-order-of-magnitude activity window.

S2 subsite mapping
Class-level
>100,000-fold activity window across X-residue variants
Supports scaffold selection for inhibitor design; confirm potency with supplier
Abstract-level evidence; Phe-Ala occupies active position within range
cathepsin B active site mapping peptidyl diazomethyl ketone structure-activity relationship

Racemization-Free Diastereomeric Purity

Primary amidation of N-protected dipeptides including Z-Phe-Ala-OH to yield Z-Phe-Ala-NH2 can be achieved using a mixed carbonic carboxylic anhydride method with NH4Cl at -15°C, yielding 57-95% isolated product with 81-99% diastereomeric excess (de) and 99% enantiomeric excess (ee) . This method avoids the racemization and epimerization that plague conventional amidation approaches. Procurement of Z-Phe-Ala-NH2 synthesized via this validated protocol ensures that the material maintains stereochemical integrity at both the Phe and Ala α-carbons.

Diastereomeric purity
Data to verify
81–99% de, 99% ee (optimized protocol)
Supports procurement from temperature-controlled synthesis
Supplier protocol validation; verify batch COA
peptide synthesis racemization control diastereomeric purity procurement quality

Z-Phe-Ala-NH2 Research and Industrial Applications


Cysteine Protease Active Site Mapping & Inhibitor Design

Z-Phe-Ala-NH2 serves as a scaffold for developing activity-based probes and irreversible inhibitors of cathepsin B and related cysteine proteases. As demonstrated in Section 3 (Evidence Item 3), conversion to the diazomethyl ketone warhead (Z-Phe-Ala-CHN2) yields an inhibitor whose potency depends critically on the Ala residue in the X position, with variants spanning over five orders of magnitude in activity [1]. Researchers mapping the S2 subsite specificity of cathepsin B can use the Phe-Ala-NH2 core as a reference point for structure-activity studies. The validated synthesis protocol (Section 3, Evidence Item 4) ensures that stereochemically pure material is available for these sensitive structure-activity investigations [2].

T. brucei Drug Target Validation

For parasitology research focused on African sleeping sickness, the diazomethyl ketone derivative of Z-Phe-Ala-NH2 (Z-Phe-Ala-CHN2) provides a tool for validating cysteine protease targets. As established in Section 3 (Evidence Item 1), this inhibitor distinguishes between the essential protease tbcatB and the non-essential protease rhodesain in T. brucei bloodstream forms, causing a lethal phenotype that phenocopies tbcatB RNAi knockdown [1]. This specificity profile makes Z-Phe-Ala-NH2-derived probes valuable for target deconvolution studies in trypanosomatids where pan-cathepsin inhibitors would obscure essential vs. non-essential protease discrimination.

P. aeruginosa Elastase Diagnostic Assay Development

The Phe-Ala-NH2 core motif, when incorporated into longer peptide substrates such as Z-Ala2-Phe-AlaNH2, enables the selective conductimetric detection of Pseudomonas aeruginosa elastase activity. As shown in Section 3 (Evidence Item 2), this substrate exhibits a catalytic efficiency (kcat/KM) of 8600 mM⁻¹·s⁻¹ with elastase but only ~1/1000 of that value with alkaline protease from the same organism [1]. This 1000-fold selectivity window supports development of clinical diagnostic assays for P. aeruginosa infection in cystic fibrosis sputum samples, where discriminating elastase from alkaline protease activity improves assay specificity.

Lysosomal Proteolysis Inhibition in Hepatocytes

The diazomethyl ketone derivative Z-Phe-Ala-CHN2 has been validated for studying lysosomal protein degradation pathways in isolated rat hepatocytes [1]. Unlike generic thiol-reactive compounds, peptidyl diazomethyl ketones do not react with simple thiols such as mercaptoethanol and appear to inactivate thiol proteases by acting as suicide substrates [2]. For researchers investigating the contribution of cysteine cathepsins to hepatic protein turnover, Z-Phe-Ala-NH2-derived probes offer a validated tool with documented cellular activity and established specificity characteristics.

Application
Selection Property
Validation Focus
Cysteine protease active site mapping
Phe-Ala scaffold for S2 subsite studies
Inhibitor potency range confirmation
T. brucei target validation research
tbcatB-selective inhibitor probe
RNAi phenotype concordance
P. aeruginosa elastase detection research
Phe-Ala-NH2 core selectivity
Elastase vs. alkaline protease discrimination
Lysosomal proteolysis research models
Suicide substrate for cysteine cathepsins
Cellular activity in hepatocyte models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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